Murrastinine C

Description

Structure

2D Structure

3D Structure

Properties

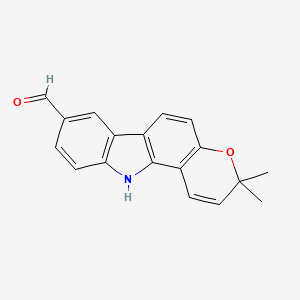

Molecular Formula |

C18H15NO2 |

|---|---|

Molecular Weight |

277.3 g/mol |

IUPAC Name |

3,3-dimethyl-11H-pyrano[3,2-a]carbazole-8-carbaldehyde |

InChI |

InChI=1S/C18H15NO2/c1-18(2)8-7-13-16(21-18)6-4-12-14-9-11(10-20)3-5-15(14)19-17(12)13/h3-10,19H,1-2H3 |

InChI Key |

QTXCJUWYNICVSM-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC3=C2NC4=C3C=C(C=C4)C=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Murrastinine C: A Technical Guide for Researchers

An In-depth Examination of the Carbazole Alkaloid Murrastinine C, its Physicochemical Properties, Biological Activity, and Postulated Mechanisms of Action.

This technical guide provides a comprehensive overview of this compound, a carbazole alkaloid isolated from the plant Murraya koenigii. This document is intended for researchers, scientists, and drug development professionals interested in the chemical and biological properties of this natural product.

Chemical Identity and Physicochemical Properties

This compound is a carbazole alkaloid, a class of heterocyclic aromatic organic compounds. While the definitive chemical structure of this compound has not been independently verified in the latest literature, it is reported to be one of three related compounds, Murrastinine A, B, and C, isolated from Murraya koenigii. For the purpose of this guide, we will refer to the general properties of related and well-characterized carbazole alkaloids.

A closely related and structurally similar carbazole alkaloid, Murrayanine, possesses the following properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₁NO₂ | PubChem |

| Molecular Weight | 225.24 g/mol | PubChem |

| IUPAC Name | 1-methoxy-9H-carbazole-3-carbaldehyde | PubChem |

| Appearance | Not specified | - |

| Solubility | Soluble in organic solvents such as DMSO, ethanol, and methanol. | General knowledge |

Biological Activity

This compound has demonstrated cytotoxic activity against human cancer cell lines. The reported half-maximal inhibitory concentration (IC₅₀) values are summarized in the table below.

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |

| HL-60 | Human Promyelocytic Leukemia | 17 | Not specified | --INVALID-LINK-- |

| HeLa | Human Cervical Carcinoma | 1 | Not specified | --INVALID-LINK-- |

Experimental Protocols

The following sections detail the general experimental methodologies employed for the isolation and cytotoxic evaluation of carbazole alkaloids like this compound. These are representative protocols and may not reflect the exact methods used in the original, unretrieved publication.

Isolation of this compound from Murraya koenigii

A general workflow for the isolation of carbazole alkaloids from plant material is outlined below.

Protocol:

-

Plant Material Preparation: The leaves, stems, or roots of Murraya koenigii are collected, air-dried, and ground into a fine powder.

-

Extraction: The powdered plant material is subjected to extraction with an organic solvent, such as methanol or a chloroform-methanol mixture, at room temperature for an extended period. This process is often repeated multiple times to ensure complete extraction.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris and then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Fractionation: The crude extract is subjected to column chromatography over silica gel. A gradient of solvents with increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions.

-

Purification: The fractions containing the desired carbazole alkaloids, as monitored by thin-layer chromatography (TLC), are combined and further purified using techniques such as preparative TLC or high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated compound is then determined using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, 2D-NMR) and Mass Spectrometry (MS).

Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of this compound against HL-60 and HeLa cells is typically determined using a colorimetric method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Murrastinine C: A Technical Guide to its Natural Source, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid, a class of nitrogen-containing heterocyclic organic compounds, that has garnered interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the natural source of this compound, detailed methodologies for its extraction and isolation, a summary of its known biological effects, and a hypothesized signaling pathway for its cytotoxic activity.

Natural Source of this compound

The primary natural source of this compound is the plant species Murraya koenigii, commonly known as the curry tree. This tropical to sub-tropical tree, belonging to the Rutaceae family, is native to India and widely distributed throughout South Asia. Various parts of the plant, including the leaves, stem bark, and roots, are rich in a diverse array of bioactive compounds, with carbazole alkaloids being a major constituent group.

Quantitative Data

Extraction Yields of Carbazole Alkaloids from Murraya koenigii

| Plant Part | Extraction Method | Solvent(s) | Yield (%) | Reference |

| Leaves | Soxhlet Extraction | Methanol | 9.4 | [1] |

| Leaves | Maceration | Methanol | 5.70 | |

| Leaves | Maceration | Distilled Water | 4.08 | |

| Leaves | Maceration | Ethanol | 3.58 | |

| Leaves | Maceration | Chloroform | 1.27 | |

| Leaves | Fractionation | Petroleum Ether | 1.0 | |

| Leaves | Fractionation | Benzene | 1.2 | |

| Leaves | Fractionation | Ethyl Acetate | 1.2 | |

| Leaves | Fractionation | Acetone | 1.8 | |

| Leaves | Fractionation | Methanol | 2.2 | |

| Leaves | Fractionation | Ethanol | 0.8 |

Cytotoxic Activity of this compound

This compound has demonstrated cytotoxic effects against human cancer cell lines. The following table presents the reported half-maximal inhibitory concentration (IC50) values.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL-60 | Human Promyelocytic Leukemia | 17 |

| HeLa | Human Cervical Cancer | 1 |

Experimental Protocols

The following are detailed methodologies for the extraction and isolation of carbazole alkaloids from Murraya koenigii, which can be adapted for the specific isolation of this compound.

General Extraction of Carbazole Alkaloids from Murraya koenigii Leaves

Objective: To obtain a crude extract rich in carbazole alkaloids.

Materials:

-

Dried, powdered leaves of Murraya koenigii

-

Petroleum ether (60-80°C)

-

Methanol

-

Soxhlet apparatus

-

Rotary evaporator

-

Filter paper

Procedure:

-

Defat the powdered leaves with petroleum ether using a Soxhlet apparatus for 6-8 hours to remove non-polar compounds.

-

Air-dry the defatted plant material to remove residual petroleum ether.

-

Extract the defatted powder with methanol using the Soxhlet apparatus for 8-12 hours.

-

Concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous crude extract.

-

Store the crude extract at 4°C for further fractionation and isolation.

Isolation of Carbazole Alkaloids by Column Chromatography

Objective: To separate individual carbazole alkaloids from the crude extract.

Materials:

-

Crude methanolic extract of Murraya koenigii

-

Silica gel (60-120 mesh) for column chromatography

-

Glass column

-

Solvent system: A gradient of n-hexane and ethyl acetate (e.g., starting from 100% n-hexane and gradually increasing the polarity with ethyl acetate)

-

Thin Layer Chromatography (TLC) plates (silica gel G)

-

Developing chamber

-

UV lamp (254 nm and 366 nm)

-

Iodine vapor chamber

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in n-hexane and pack it into the glass column.

-

Adsorb the crude extract onto a small amount of silica gel to create a dry powder.

-

Carefully load the powdered sample onto the top of the packed column.

-

Elute the column with a gradient solvent system of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate.

-

Collect the eluate in fractions of equal volume.

-

Monitor the separation of compounds by spotting the collected fractions on TLC plates.

-

Develop the TLC plates in a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2 v/v).

-

Visualize the spots under a UV lamp and/or by placing the plates in an iodine vapor chamber.

-

Pool the fractions that show similar TLC profiles.

-

Concentrate the pooled fractions to obtain the isolated compounds.

-

Further purification of the fractions containing this compound may be achieved by repeated column chromatography or by using preparative High-Performance Liquid Chromatography (HPLC).

Mandatory Visualizations

Experimental Workflow

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

While the specific signaling pathway for this compound has not been elucidated, based on the known mechanisms of other cytotoxic carbazole alkaloids isolated from Murraya koenigii, a hypothetical pathway involving the intrinsic apoptosis pathway can be proposed.

Disclaimer: This proposed pathway is based on the known mechanisms of similar carbazole alkaloids and requires experimental validation for this compound.

Conclusion

This compound, a carbazole alkaloid from Murraya koenigii, exhibits promising cytotoxic activity against cancer cells. This guide provides a foundational understanding of its natural sourcing, methods for its isolation, and its biological effects. Further research is warranted to elucidate its precise mechanism of action and to explore its full therapeutic potential. The provided protocols and data serve as a valuable resource for researchers and drug development professionals interested in the study of this and other related natural products.

References

Murrastinine C: A Technical Guide to its Discovery, Origin, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C is a carbazole alkaloid discovered from the plant Murraya koenigii, commonly known as the curry tree.[1] This plant, belonging to the Rutaceae family, has a long history of use in traditional medicine, particularly in Ayurveda. Various parts of Murraya koenigii, including its leaves, stem bark, and roots, are rich sources of structurally diverse carbazole alkaloids, which have demonstrated a wide range of pharmacological activities. This compound is one such compound that has garnered interest due to its cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of the discovery, origin, and biological activity of this compound, with a focus on its experimental aspects.

Discovery and Origin

This compound was first isolated from the plant Murraya koenigii. This discovery contributes to the extensive list of carbazole alkaloids identified from this species, highlighting the plant's significance as a source of novel bioactive compounds.

Physicochemical Properties and Structure

While the detailed physicochemical properties of this compound are not extensively documented in readily available literature, it belongs to the carbazole alkaloid class. The general structure of carbazole alkaloids features a tricyclic system consisting of two benzene rings fused to a central five-membered nitrogen-containing ring. The specific substitutions on this carbazole nucleus define the individual compounds, including this compound. The elucidation of its precise chemical structure would have been accomplished through a combination of spectroscopic techniques.

Experimental Protocols

Isolation and Structure Elucidation of this compound

The following is a generalized experimental protocol for the isolation and structure elucidation of carbazole alkaloids from Murraya koenigii, which would be analogous to the procedure used for this compound.

1. Plant Material Collection and Preparation:

-

The plant material (e.g., stem bark, leaves, or roots of Murraya koenigii) is collected, identified, and air-dried in the shade.

-

The dried material is then ground into a coarse powder.

2. Extraction:

-

The powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like petroleum ether or hexane to remove fats and waxes, followed by extraction with a more polar solvent such as chloroform, ethyl acetate, or methanol to extract the alkaloids.

-

The extraction is typically performed using a Soxhlet apparatus or by maceration with intermittent shaking for an extended period.

-

The resulting crude extracts are concentrated under reduced pressure using a rotary evaporator.

3. Chromatographic Separation and Purification:

-

Column Chromatography: The crude alkaloid extract is subjected to column chromatography over silica gel (60-120 or 230-400 mesh). The column is eluted with a gradient of solvents, typically starting with a nonpolar solvent (e.g., hexane or petroleum ether) and gradually increasing the polarity by adding ethyl acetate or chloroform.

-

Thin-Layer Chromatography (TLC): Fractions collected from the column are monitored by TLC on pre-coated silica gel plates. The plates are developed in a suitable solvent system and visualized under UV light (at 254 nm and 365 nm) and by spraying with a suitable chromogenic agent (e.g., Dragendorff's reagent for alkaloids or vanillin-sulfuric acid).

-

High-Performance Liquid Chromatography (HPLC): Fractions showing similar TLC profiles are pooled and further purified by preparative or semi-preparative HPLC using a reversed-phase column (e.g., C18) and a suitable mobile phase, often a mixture of acetonitrile and water or methanol and water, to yield the pure compound, this compound.

4. Structure Elucidation:

-

The structure of the isolated pure compound is elucidated using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and molecular formula.

-

Infrared (IR) Spectroscopy: To identify the presence of functional groups.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D NMR (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the complete chemical structure, including the connectivity of atoms and the stereochemistry of the molecule.

-

Cytotoxicity Assessment of this compound

This compound has been reported to exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines.[1] A standard protocol to determine this activity is the MTT assay.

1. Cell Culture and Maintenance:

-

HL-60 and HeLa cells are cultured in appropriate media (e.g., RPMI-1640 for HL-60 and DMEM for HeLa) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

2. MTT Assay:

-

Cells are seeded in 96-well plates at a density of approximately 1 x 10⁴ cells per well and allowed to adhere overnight (for HeLa cells; HL-60 are suspension cells).

-

The cells are then treated with various concentrations of this compound (typically in a range from µg/mL to µM) and a vehicle control (e.g., DMSO).

-

After a specified incubation period (e.g., 24, 48, or 72 hours), 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

-

The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Biological Activity and Quantitative Data

This compound has demonstrated cytotoxic activity against the HL-60 and HeLa cancer cell lines. The reported inhibitory concentrations are summarized in the table below.

| Cell Line | Activity | Concentration |

| HL-60 | Cytotoxic | 17 µg/mL |

| HeLa | Cytotoxic | 1 µg/mL |

Signaling Pathways

The specific signaling pathways through which this compound exerts its cytotoxic effects have not yet been fully elucidated in published research. However, many cytotoxic compounds induce apoptosis (programmed cell death) in cancer cells. A plausible, though currently hypothetical, mechanism for this compound could involve the activation of intrinsic or extrinsic apoptotic pathways. The diagram below illustrates a generalized apoptotic signaling pathway that is often implicated in the action of cytotoxic agents. Further research is required to determine if this compound activates this or other cell death pathways.

Conclusion and Future Directions

This compound, a carbazole alkaloid from Murraya koenigii, has demonstrated notable cytotoxic activity against cancer cell lines. This technical guide has provided an overview of its discovery, a generalized protocol for its isolation and characterization, and a standard method for assessing its biological activity.

Significant opportunities for future research remain. A crucial next step is the elucidation of the specific molecular mechanisms and signaling pathways through which this compound exerts its cytotoxic effects. Investigating its potential to induce apoptosis, cell cycle arrest, or other forms of cell death will be vital. Furthermore, comprehensive structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. As research progresses, this compound may emerge as a promising lead compound in the development of novel anticancer therapeutics.

References

Murrastinine C: A Technical Review of a Promising Cytotoxic Carbazole Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Murrastinine C, a carbazole alkaloid isolated from the plant Murraya koenigii, has emerged as a compound of interest in cancer research due to its demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides a comprehensive review of the existing literature on this compound, focusing on its cytotoxic activity, physicochemical properties, and potential mechanisms of action. The information is presented to support further research and development of this natural product as a potential therapeutic agent.

Cytotoxicity of this compound

The primary biological activity reported for this compound is its cytotoxicity against human cancer cell lines. The following table summarizes the quantitative data available from the primary literature.

| Cell Line | Cancer Type | Assay | Parameter | Value | Reference |

| HL-60 | Human Promyelocytic Leukemia | MTT | CD50 | 17 µg/mL | [1] |

| HeLa | Human Cervical Carcinoma | MTT | CD50 | 1 µg/mL | [1] |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines [1]

The significant difference in potency against HeLa cells compared to HL-60 cells suggests a degree of selectivity in its cytotoxic action, a desirable characteristic for a potential anticancer drug.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was accomplished through a combination of spectroscopic techniques. While the complete raw data is found in the primary literature, a summary of the key spectroscopic features is presented below. This data is critical for the identification and characterization of the compound.

| Spectroscopic Technique | Key Observations |

| UV (MeOH) | λmax (log ε) 230, 280, 292, 330, 345 nm |

| IR (KBr) | νmax 3448, 1645, 1600, 1580 cm-1 |

| ¹H NMR (CDCl₃, 500 MHz) | δ 8.08 (1H, s, H-4), 7.98 (1H, d, J = 7.5 Hz, H-5), 7.40 (1H, t, J = 7.5 Hz, H-7), 7.27 (1H, t, J = 7.5 Hz, H-6), 7.20 (1H, d, J = 7.5 Hz, H-8), 4.05 (3H, s, 1-OCH₃), 2.58 (3H, s, 2-CH₃) |

| ¹³C NMR (CDCl₃, 125 MHz) | δ 148.9 (C-1), 139.8 (C-4a), 138.5 (C-8a), 126.0 (C-4), 124.0 (C-5a), 122.5 (C-8), 120.5 (C-7), 119.8 (C-5), 115.2 (C-2), 110.8 (C-3), 109.9 (C-6), 61.9 (1-OCH₃), 16.5 (2-CH₃) |

| MS (EI) | m/z 211 [M]⁺ |

Table 2: Spectroscopic Data for this compound

Experimental Protocols

Isolation of this compound

This compound was first isolated from the bark and leaves of Murraya koenigii (Linn.) Spreng. The general procedure involves:

-

Extraction: The dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, typically starting with a nonpolar solvent like n-hexane, followed by chloroform and then methanol.

-

Fractionation: The crude extracts are then fractionated using column chromatography over silica gel.

-

Purification: Repeated column chromatography and preparative thin-layer chromatography (TLC) of the promising fractions lead to the isolation of pure this compound.

Cytotoxicity Assay (MTT Method)

The cytotoxic activity of this compound was determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. While the specific protocol from the original study by Tan et al. (2015) is not fully detailed in the available literature, a general and widely accepted protocol for this assay is as follows:

-

Cell Seeding: Cancer cells (HL-60 and HeLa) are seeded in 96-well plates at a density of approximately 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and further diluted in the culture medium. Control wells receive the vehicle only.

-

Incubation: The plates are incubated for a specified period, typically 48 or 72 hours, at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The CD50 (concentration that causes 50% cell death) is determined from the dose-response curve.

Synthesis of this compound

To date, a specific total synthesis for this compound has not been reported in the peer-reviewed literature. However, general synthetic strategies for carbazole alkaloids are well-established and could likely be adapted for the synthesis of this compound. These methods often involve the construction of the tricyclic carbazole core followed by functional group manipulations. Common synthetic approaches include:

-

Fischer Indole Synthesis: A classic method for synthesizing indoles that can be extended to carbazoles.

-

Palladium-Catalyzed Cross-Coupling Reactions: Modern methods such as the Buchwald-Hartwig amination are frequently employed to form the key C-N bonds of the carbazole ring system.

-

Cyclization of Biphenyl Derivatives: Nitrene insertion or other cyclization strategies starting from appropriately substituted biphenyls can also yield the carbazole skeleton.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this compound's cytotoxicity has not yet been elucidated. However, based on studies of other structurally related carbazole alkaloids isolated from Murraya koenigii, it is plausible that this compound may induce apoptosis (programmed cell death) in cancer cells.

Several carbazole alkaloids from Murraya species have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This pathway is characterized by:

-

Mitochondrial Membrane Depolarization: A decrease in the mitochondrial membrane potential.

-

Release of Cytochrome c: The release of this pro-apoptotic protein from the mitochondria into the cytosol.

-

Caspase Activation: The activation of a cascade of cysteine proteases, particularly caspase-9 (initiator caspase) and caspase-3 (executioner caspase).

-

DNA Fragmentation and Cell Death: The executioner caspases cleave various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Further research is required to determine if this compound follows this or other cell death pathways.

Conclusion and Future Directions

This compound is a promising cytotoxic carbazole alkaloid with demonstrated activity against leukemia and cervical cancer cell lines. The available data on its structure and biological activity provide a solid foundation for further investigation. Key areas for future research include:

-

Total Synthesis: Development of a robust and efficient synthetic route to enable the production of larger quantities of this compound and its analogs for further biological evaluation.

-

Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways involved in its cytotoxic effects. Investigating its potential to induce apoptosis, autophagy, or other forms of cell death is crucial.

-

In Vivo Studies: Evaluation of the anti-tumor efficacy and toxicity of this compound in preclinical animal models of cancer.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological testing of this compound analogs to identify key structural features responsible for its cytotoxicity and to potentially develop more potent and selective compounds.

The continued exploration of this compound and other related natural products holds significant potential for the discovery of novel and effective anticancer agents.

References

An In-depth Technical Guide to the Carbazole Alkaloids of Murraya koenigii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of carbazole alkaloids, a class of heterocyclic aromatic compounds with a wide array of potent biological activities. These activities, including anticancer, anti-inflammatory, antioxidant, antimicrobial, and antidiabetic properties, have positioned these molecules as promising candidates for drug discovery and development. This technical guide provides a comprehensive overview of the core carbazole alkaloids from Murraya koenigii, detailing their isolation, characterization, and mechanisms of action. It includes structured tables of quantitative biological data, detailed experimental protocols for key assays, and visualizations of critical signaling pathways and experimental workflows to facilitate further research and development in this field.

Introduction

The plant kingdom remains a vast reservoir of novel chemical entities with therapeutic potential. Murraya koenigii, belonging to the Rutaceae family, has been used for centuries in traditional medicine, particularly in Ayurveda.[1] Modern phytochemical investigations have revealed that its medicinal properties are largely attributable to a diverse group of carbazole alkaloids.[2] These compounds, characterized by a dibenzopyrrole heterocyclic system, have demonstrated significant pharmacological effects, making them a focal point for natural product chemists and drug development professionals. This guide aims to consolidate the current scientific knowledge on the principal carbazole alkaloids from M. koenigii, with a focus on providing practical, in-depth information for a scientific audience.

Major Carbazole Alkaloids and Their Biological Activities

Numerous carbazole alkaloids have been isolated from various parts of M. koenigii, with mahanimbine, girinimbine, koenimbine, and murrayanine being among the most studied.[2] These compounds exhibit a broad spectrum of biological activities, which are summarized below.

Anticancer Activity

Carbazole alkaloids from M. koenigii have shown potent cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.

-

Mahanimbine : Has demonstrated cytotoxicity against breast, pancreatic, and lung cancer cells.[4][5][6] It induces apoptosis through the mitochondrial pathway and can cause G0/G1 cell cycle arrest.[5][6]

-

Girinimbine : Induces apoptosis in lung, colon, and liver cancer cells through both intrinsic and extrinsic pathways.[7][8] It has also been shown to inhibit the proliferation, migration, and invasion of breast cancer cells.[7]

-

Murrayanine : Exhibits inhibitory effects on the proliferation of lung adenocarcinoma cells, inducing G2/M phase cell cycle arrest and apoptosis.[9]

-

Koenimbine : Has shown cytotoxic effects against colon cancer cell lines.[10]

Antimicrobial Activity

Several carbazole alkaloids have demonstrated significant activity against a variety of pathogenic bacteria.

-

Mahanine, Mahanimbicine, and Mahanimbine : Have shown potent inhibition against antibiotic-resistant bacteria such as Staphylococcus aureus, Pseudomonas aeruginosa, Klebsiella pneumoniae, and Escherichia coli.[11][12]

-

Girinimbine and Koenimbine : Have displayed inhibitory effects against Bacillus cereus and Staphylococcus aureus.[13][14]

Anti-inflammatory Activity

The anti-inflammatory properties of M. koenigii carbazole alkaloids are attributed to their ability to inhibit key inflammatory mediators.

-

Murrayakonine A, O-methylmurrayamine A, and Mukolidine : Have been shown to inhibit the release of TNF-α and IL-6 in LPS-stimulated human peripheral blood mononuclear cells.[13][15][16]

-

Murrayanol : Has demonstrated anti-inflammatory potential against human prostaglandin-endoperoxide H synthase (hPGHS-1 and hPGHS-2).[17]

Antioxidant Activity

Many carbazole alkaloids from M. koenigii are potent antioxidants, capable of scavenging free radicals.

-

Mahanimbine : Has been identified as an active antioxidant agent.[18]

-

Crude extracts rich in these alkaloids have shown significant DPPH radical scavenging activity.[19]

Antidiabetic Activity

Certain carbazole alkaloids have shown promise in the management of diabetes through various mechanisms.

-

Mahanimbine : Has been shown to possess anti-hyperglycemic and anti-lipidemic effects.[1]

-

Koenidine : Has been identified as a metabolically stable antidiabetic compound that improves insulin sensitivity.[16]

Quantitative Biological Data

The following tables summarize the quantitative data for the biological activities of key carbazole alkaloids from Murraya koenigii.

Table 1: Anticancer Activity (IC50 values in µM)

| Compound | Cell Line | IC50 (µM) | Reference(s) |

| Mahanimbine | MCF-7 (Breast) | 14 ± 0.2 | [4] |

| MDA-MB-231 (Breast) | 21.5 ± 0.8 | [4] | |

| Capan-2 (Pancreatic) | 3.5 | [5][10] | |

| SW1990 (Pancreatic) | 3.5 | [5][10] | |

| Hs172.T (Bladder) | 32.5 | [6][20] | |

| Girinimbine | A549 (Lung) | 19.01 | [21] |

| HT-29 (Colon) | 4.79 ± 0.74 µg/mL | [7] | |

| HepG2 (Liver) | 40 (72h) | [8] | |

| Murrayanine | A549 (Lung) | 9 | [9] |

| Mahanine | Various | 7.0 - 18.0 | [10] |

| Koenimbine | HT-29 (Colon) | 50 µg/mL | [10] |

| SW480 (Colon) | 50 µg/mL | [10] |

Table 2: Antimicrobial Activity (MIC values in µg/mL)

| Compound | Microorganism | MIC (µg/mL) | Reference(s) |

| Mahanine | S. aureus | 25.0 - 175.0 | [11][12][22] |

| P. aeruginosa | 25.0 - 175.0 | [11][12][22] | |

| K. pneumoniae | 25.0 - 175.0 | [11][12][22] | |

| E. coli | 25.0 - 175.0 | [11][12][22] | |

| Mahanimbicine | S. aureus | 25.0 - 175.0 | [11][12][22] |

| P. aeruginosa | 25.0 - 175.0 | [11][12][22] | |

| K. pneumoniae | 25.0 - 175.0 | [11][12][22] | |

| E. coli | 25.0 - 175.0 | [11][12][22] | |

| Mahanimbine | S. aureus | 25.0 - 175.0 | [11][12][22] |

| P. aeruginosa | 25.0 - 175.0 | [11][12][22] | |

| K. pneumoniae | 25.0 - 175.0 | [11][12][22] | |

| E. coli | 25.0 - 175.0 | [11][12][22] | |

| Girinimbine | B. cereus | 3.4 µM | [13][14] |

| Koenimbine | S. aureus | 17.0 µM | [13][14] |

Table 3: Antioxidant Activity (IC50 values)

| Extract/Compound | Assay | IC50 | Reference(s) |

| Acetone Extract | DPPH | 4.72 µg/mL | [19] |

| Alcohol Extract | DPPH | 4.10 µg/mL | [19] |

| Aqueous Extract | DPPH | 4.46 µg/mL | [19] |

| Methanol Extract | DPPH | 25.058 ± 2.2 µg/mL | [23] |

| Mahanimbine | - | - | [18] |

Table 4: Anti-inflammatory Activity

| Compound | Assay | Inhibition | Reference(s) |

| Girinimbine | NO release | 78.9% at 51±3.81 µg/mL | [7] |

| Murrayanol | hPGHS-1 | IC50 109 µg/mL | [16][17] |

| hPGHS-2 | IC50 218 µg/mL | [16][17] |

Experimental Protocols

This section provides detailed methodologies for the isolation and biological evaluation of carbazole alkaloids from M. koenigii.

Isolation and Purification of Carbazole Alkaloids

Protocol:

-

Plant Material Preparation : Air-dry the plant material (e.g., leaves, bark) and grind it into a fine powder.[24][25]

-

Extraction :

-

Concentration : Concentrate the crude extracts under reduced pressure using a rotary evaporator to yield a viscous residue.[11][24]

-

Column Chromatography :

-

Fraction Collection and Analysis :

-

Collect the eluate in fractions and monitor the separation using Thin Layer Chromatography (TLC).[26]

-

Pool the fractions that show similar TLC profiles.

-

-

Purification :

-

Subject the pooled fractions to further purification using preparative TLC or High-Performance Liquid Chromatography (HPLC) to isolate the pure carbazole alkaloids.

-

-

Structure Elucidation :

DPPH Radical Scavenging Assay (Antioxidant Activity)

Protocol:

-

Preparation of DPPH Solution : Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol.[28][29][30]

-

Preparation of Test Samples : Dissolve the carbazole alkaloids or plant extracts in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made to various concentrations.[28][31]

-

Assay Procedure :

-

In a 96-well microplate or test tubes, add a specific volume of the test sample to the DPPH solution.[28]

-

For example, mix 100 µL of the sample with 100 µL of the DPPH solution.

-

Prepare a control containing the solvent and the DPPH solution.

-

-

Incubation : Incubate the reaction mixture in the dark at room temperature for 30 minutes.[28][29][30]

-

Absorbance Measurement : Measure the absorbance of the solution at 517 nm using a spectrophotometer.[19][28][30]

-

Calculation : Calculate the percentage of radical scavenging activity using the following formula:

-

% Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

-

IC50 Determination : Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, by plotting the percentage of scavenging activity against the sample concentration.[19][30]

MTT Assay (Cytotoxicity)

Protocol:

-

Cell Culture : Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.[7]

-

Treatment : Treat the cells with various concentrations of the carbazole alkaloids and incubate for a specified period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition : Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

-

Formazan Solubilization : Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]

-

Absorbance Measurement : Measure the absorbance at 570 nm using a microplate reader.[7]

-

Calculation : Calculate the percentage of cell viability using the following formula:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

-

IC50 Determination : Determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]

Minimum Inhibitory Concentration (MIC) Assay (Antimicrobial Activity)

Protocol:

-

Preparation of Inoculum : Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Preparation of Test Compounds : Prepare serial dilutions of the carbazole alkaloids in a suitable broth medium in a 96-well microplate.

-

Inoculation : Inoculate each well with the bacterial suspension.

-

Incubation : Incubate the microplate at 37°C for 24 hours.

-

MIC Determination : The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[11][12]

Signaling Pathways and Mechanisms of Action

The biological activities of M. koenigii carbazole alkaloids are underpinned by their interactions with various cellular signaling pathways.

Girinimbine-Induced Apoptosis

Girinimbine has been shown to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic pathways.[7]

Mahanimbine's Anticancer Mechanism

Mahanimbine exerts its anticancer effects by inducing cell cycle arrest and apoptosis, and by modulating key signaling pathways like AKT/mTOR and STAT3.[5]

Koenidine's Antidiabetic Action

Koenidine improves insulin sensitivity and glucose uptake through the AKT-dependent signaling pathway.[16]

Conclusion and Future Directions

The carbazole alkaloids from Murraya koenigii represent a class of natural products with significant therapeutic potential. Their diverse biological activities, coupled with their relatively simple chemical structures, make them attractive scaffolds for medicinal chemistry and drug development programs. This guide has provided a comprehensive overview of the current state of research, including quantitative data, experimental protocols, and mechanistic insights.

Future research should focus on:

-

Lead Optimization : Semisynthetic modification of the carbazole scaffold to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Studies : More extensive preclinical and clinical studies to validate the in vitro findings and assess the safety and efficacy of these compounds in animal models and humans.

-

Mechanism of Action : Deeper investigation into the molecular targets and signaling pathways of less-studied carbazole alkaloids.

-

Synergistic Studies : Exploring the potential of combining carbazole alkaloids with existing therapies to enhance efficacy and overcome drug resistance.

By continuing to explore the rich chemistry and biology of Murraya koenigii, the scientific community can unlock the full therapeutic potential of its carbazole alkaloids for the benefit of human health.

References

- 1. cibtech.org [cibtech.org]

- 2. ijcrt.org [ijcrt.org]

- 3. japsonline.com [japsonline.com]

- 4. Cytotoxicity of Mahanimbine from Curry Leaves in Human Breast Cancer Cells (MCF-7) via Mitochondrial Apoptosis and Anti-Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mahanimbine Exerts Anticancer Effects on Human Pancreatic Cancer Cells by Triggering Cell Cycle Arrest, Apoptosis, and Modulation of AKT/Mammalian Target of Rapamycin (mTOR) and Signal Transducer and Activator of Transcription 3 (STAT3) Signalling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Anticancer and anti-inflammatory activities of girinimbine isolated from Murraya koenigii - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Biological Activity of Carbazole Alkaloids and Essential Oil of Murraya koenigii Against Antibiotic Resistant Microbes and Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Biological activity of carbazole alkaloids and essential oil of Murraya koenigii against antibiotic resistant microbes and cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. [PDF] Four new carbazole alkaloids from Murraya koenigii that display anti-inflammatory and anti-microbial activities. | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Phyto-Carbazole Alkaloids from the Rutaceae Family as Potential Protective Agents against Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ukm.my [ukm.my]

- 19. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 20. researchgate.net [researchgate.net]

- 21. Apoptosis Effect of Girinimbine Isolated from Murraya koenigii on Lung Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. jocpr.com [jocpr.com]

- 25. cabidigitallibrary.org [cabidigitallibrary.org]

- 26. phytojournal.com [phytojournal.com]

- 27. wjpps.com [wjpps.com]

- 28. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 29. acmeresearchlabs.in [acmeresearchlabs.in]

- 30. DPPH Radical Scavenging Assay [mdpi.com]

- 31. thieme-connect.com [thieme-connect.com]

The Uncharted Path: A Technical Guide to the Putative Biosynthesis of Murrastinine C

For Researchers, Scientists, and Drug Development Professionals

October 26, 2025

Introduction

Murrastinine C, a complex carbazole alkaloid, belongs to a class of bioactive compounds predominantly found in the plant genus Murraya, a member of the Rutaceae family. These alkaloids have garnered significant interest from the scientific community due to their diverse and promising pharmacological activities. While the precise, experimentally validated biosynthetic pathway of this compound remains to be fully elucidated, extensive research into the biosynthesis of related phyto-carbazole alkaloids provides a solid foundation upon which a putative pathway can be constructed. This technical guide aims to provide an in-depth overview of the likely biosynthetic route to this compound, drawing upon the established principles of carbazole alkaloid formation. The proposed pathway, detailed experimental methodologies for key transformations, and structured data presentation are intended to serve as a valuable resource for researchers engaged in natural product synthesis, drug discovery, and metabolic engineering.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is hypothesized to originate from the shikimate pathway, a common route for the formation of aromatic compounds in plants. The core carbazole structure is believed to be derived from the condensation of precursors ultimately leading to a 3-methylcarbazole scaffold, which then undergoes a series of enzymatic modifications, including prenylation, oxidative cyclization, and formylation, to yield the final complex structure.

Based on the structure of the related and likely identical compound, Murrayacinine (3-methyl-3-(4-methylpent-3-enyl)-11H-pyrano[3,2-a]carbazole-5-carbaldehyde), the proposed biosynthetic pathway for this compound is as follows:

-

Formation of the 3-Methylcarbazole Core: The biosynthesis is postulated to begin with the formation of the fundamental 3-methylcarbazole skeleton. This is a common precursor for a vast number of carbazole alkaloids found in the Rutaceae family.[1][2] While the precise enzymatic steps in plants are still under investigation, the pathway likely involves intermediates derived from the shikimate and methylerythritol phosphate (MEP) pathways.

-

C-Prenylation: The 3-methylcarbazole core is then proposed to undergo prenylation, where a dimethylallyl pyrophosphate (DMAPP) unit is attached to the carbazole nucleus. This reaction is catalyzed by a prenyltransferase enzyme.

-

Hydroxylation: Following prenylation, a hydroxylation event is proposed to occur on the prenyl side chain, a common modification in the biosynthesis of complex terpenoids.

-

Oxidative Cyclization: The hydroxylated prenyl group is then believed to undergo an intramolecular oxidative cyclization to form the pyran ring, a characteristic feature of this compound's structure. This step is likely catalyzed by a cytochrome P450 monooxygenase or a similar enzyme.

-

Formylation: The final step in the proposed pathway is the formylation of the carbazole ring at the C-5 position to introduce the aldehyde group. This oxidation of a methyl group is a known modification in the biosynthesis of other carbazole alkaloids.

dot

Caption: A putative biosynthetic pathway for this compound.

Quantitative Data

As the biosynthetic pathway for this compound has not been experimentally validated, no quantitative data regarding enzyme kinetics, precursor incorporation rates, or reaction yields are currently available in the scientific literature. Should this data become available, it would be presented in a format similar to the table below for clarity and comparative analysis.

| Enzymatic Step | Enzyme (Hypothetical) | Substrate | Product | Km (µM) | kcat (s⁻¹) | Yield (%) | Reference |

| C-Prenylation | MjPT1 | 3-Methylcarbazole | C-Prenylated 3-Methylcarbazole | Data not available | Data not available | Data not available | |

| Hydroxylation | MjCYP1 | C-Prenylated 3-Methylcarbazole | Hydroxylated Intermediate | Data not available | Data not available | Data not available | |

| Oxidative Cyclization | MjOC1 | Hydroxylated Intermediate | Pyrano-carbazole Intermediate | Data not available | Data not available | Data not available | |

| Formylation | MjFT1 | Pyrano-carbazole Intermediate | This compound | Data not available | Data not available | Data not available |

Experimental Protocols

The elucidation of the proposed biosynthetic pathway for this compound would require a series of key experiments. Below are detailed, representative methodologies for the types of experiments that would be essential in this endeavor.

Protocol 1: Isolation and Structure Elucidation of this compound

-

Plant Material Extraction:

-

Air-dried and powdered leaves and stems of a Murraya species are subjected to sequential extraction with solvents of increasing polarity, typically starting with hexane, followed by ethyl acetate, and finally methanol.

-

The extracts are concentrated under reduced pressure to yield crude extracts.

-

-

Chromatographic Separation:

-

The ethyl acetate extract, which is likely to contain the carbazole alkaloids, is subjected to column chromatography over silica gel.

-

The column is eluted with a gradient of hexane and ethyl acetate.

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Fractions containing compounds with similar TLC profiles are pooled and further purified using preparative high-performance liquid chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water).

-

-

Structure Elucidation:

-

The purified compound's structure is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are conducted to establish the connectivity of protons and carbons and to fully define the chemical structure.

-

-

Protocol 2: Identification of Biosynthetic Genes using a Transcriptomics Approach

-

RNA Extraction and Sequencing:

-

Total RNA is extracted from different tissues of the Murraya plant (e.g., leaves, stems, roots) where this compound is expected to be synthesized.

-

The quality and quantity of the extracted RNA are assessed.

-

mRNA is enriched and used to construct cDNA libraries, which are then sequenced using a high-throughput sequencing platform.

-

-

Bioinformatic Analysis:

-

The sequencing reads are assembled into transcripts, and these are annotated by comparing them against public databases to identify putative genes.

-

Candidate genes for the biosynthesis of this compound (e.g., prenyltransferases, cytochrome P450s, oxidoreductases) are identified based on sequence homology to known biosynthetic genes from other species.

-

Differential gene expression analysis between tissues with high and low concentrations of this compound can help to further narrow down the list of candidate genes.

-

dot

Caption: A general workflow for identifying biosynthetic genes.

Protocol 3: In Vitro Functional Characterization of a Candidate Prenyltransferase

-

Gene Cloning and Heterologous Expression:

-

The full-length coding sequence of a candidate prenyltransferase gene is amplified from cDNA and cloned into an appropriate expression vector (e.g., pET vector for E. coli expression).

-

The recombinant plasmid is transformed into a suitable expression host.

-

Protein expression is induced, and the recombinant protein is purified using affinity chromatography (e.g., Ni-NTA).

-

-

Enzyme Assay:

-

The activity of the purified enzyme is assayed in a reaction mixture containing the purified protein, the putative substrate (3-methylcarbazole), the prenyl donor (DMAPP), and a suitable buffer with required cofactors (e.g., Mg²⁺).

-

The reaction is incubated at an optimal temperature and then quenched.

-

The reaction products are extracted and analyzed by HPLC and LC-MS to identify the prenylated carbazole product.

-

-

Enzyme Kinetics:

-

To determine the kinetic parameters (Km and kcat), enzyme assays are performed with varying concentrations of one substrate while keeping the other saturated.

-

The initial reaction velocities are plotted against substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

-

Conclusion

The biosynthesis of this compound presents a fascinating area of study within the broader field of natural product chemistry. While the pathway proposed in this guide is putative, it is firmly rooted in the established principles of carbazole alkaloid biosynthesis in the Rutaceae family. The experimental protocols detailed herein provide a roadmap for the future research that will be necessary to fully elucidate the enzymatic machinery responsible for the construction of this complex and biologically active molecule. A comprehensive understanding of the biosynthesis of this compound will not only advance our fundamental knowledge of plant secondary metabolism but also open up new avenues for the biotechnological production of this and related compounds for potential therapeutic applications.

References

An In-depth Technical Guide on the Core Physical and Chemical Properties of Murrayanine (Murrastinine C)

A Note on Nomenclature: The compound "Murrastinine C" is not widely documented in scientific literature under this specific name. However, the closely related and well-researched carbazole alkaloid, Murrayanine , isolated from Murraya koenigii, aligns with the described biological context. This guide provides a comprehensive overview of the physical, chemical, and biological properties of Murrayanine, which may be synonymous with or a structurally related compound to this compound.

Physical and Chemical Properties

Murrayanine is a naturally occurring carbazole alkaloid found in the leaves, stem bark, and roots of Murraya koenigii (curry leaf tree). Its fundamental properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₄H₁₁NO₂ | --INVALID-LINK--[1] |

| Molecular Weight | 225.24 g/mol | --INVALID-LINK--[1] |

| Melting Point | 219 °C | --INVALID-LINK--[1] |

| Physical Description | Solid | --INVALID-LINK--[1] |

| Solubility | Soluble in organic solvents such as chloroform and methanol. | Inferred from isolation protocols[2] |

Spectral Data

The structural elucidation of Murrayanine has been confirmed through various spectroscopic techniques.

| ¹H-NMR (CDCl₃, 500 MHz) | ¹³C-NMR (CDCl₃, 125 MHz) |

| δ (ppm) | Assignment |

| 10.19 (s, 1H) | -CHO |

| 8.17 (s, 1H) | H-4 |

| 8.05 (d, J = 7.8 Hz, 1H) | H-5 |

| 7.42 (t, J = 7.5 Hz, 1H) | H-7 |

| 7.35 (d, J = 8.1 Hz, 1H) | H-8 |

| 7.29 (t, J = 7.5 Hz, 1H) | H-6 |

| 6.95 (s, 1H) | H-2 |

| 3.88 (s, 3H) | -OCH₃ |

Note: NMR data is compiled from various sources and may be subject to slight variations based on experimental conditions.[3][4][5]

The IR spectrum of Murrayanine exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| 3287 | N-H stretching (carbazole) |

| 1753 | C=O stretching (aldehyde) |

| 1566 | N-H bending (carbazole) |

| 1346 | C-N stretching (carbazole) |

| 1177 | C-O stretching (methoxy) |

Source: Symbiosis Online Publishing[4]

The UV spectrum of Murrayanine in methanol shows absorption maxima (λmax) characteristic of a carbazole derivative.

| λmax (nm) |

| 223 |

| 242 |

| 291 |

Source: ResearchGate[3]

Mass spectrometric analysis confirms the molecular weight of Murrayanine.

-

GC-MS: m/z 225 (M⁺)[1]

Experimental Protocols

The following is a generalized protocol for the isolation of carbazole alkaloids, including Murrayanine, from the plant material.

3.1.1. Extraction

-

Air-dry the plant material (roots and stem bark of Murraya koenigii) and grind it into a coarse powder.

-

Perform successive extraction with hexane, chloroform, and ethyl acetate for 72 hours for each solvent.

-

Filter the extracts and concentrate them using a rotary evaporator to obtain the crude extracts.[2]

3.1.2. Chromatographic Separation

-

Subject the crude chloroform extract to gravity column chromatography on silica gel (70-230 mesh).

-

Elute the column with a gradient of hexane and ethyl acetate.

-

Monitor the collected fractions using Thin Layer Chromatography (TLC) with a mobile phase of petroleum ether:chloroform (1:1).

-

Combine fractions with similar TLC profiles and further purify them using preparative TLC or repeated column chromatography to yield pure Murrayanine.[2][6]

This protocol outlines the determination of the cytotoxic effects of Murrayanine on cancer cell lines such as HL-60 and HeLa.

-

Cell Seeding: Seed HL-60 or HeLa cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with varying concentrations of Murrayanine and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (e.g., DMSO) should be included.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).[7]

Biological Activity and Signaling Pathways

Murrayanine has demonstrated significant biological activities, particularly in the realm of cancer research.

-

Cytotoxicity: Murrayanine exhibits cytotoxic effects against various cancer cell lines, including human lung adenocarcinoma (A549), with an IC₅₀ of 9 µM.[8][9] It has also been shown to be active against promyelocytic leukemia (HL-60) and cervical cancer (HeLa) cell lines.

-

Cell Cycle Arrest: It induces cell cycle arrest at the G2/M phase in A549 cells.[8][9]

-

Apoptosis Induction: Murrayanine promotes apoptosis through the modulation of Bax/Bcl-2 ratio and activation of caspases.

-

Anti-inflammatory and Antioxidant Activity: The carbazole scaffold of Murrayanine contributes to its antioxidant properties.

Research indicates that the biological effects of Murrayanine are mediated through the modulation of specific signaling pathways.

-

p38 MAPK Pathway: Murrayanine has been shown to inhibit the phosphorylation of p38 mitogen-activated protein kinase (MAPK) in a concentration-dependent manner in A549 lung cancer cells.[8][9]

-

PI3K/Akt/mTOR Pathway: Other carbazole alkaloids from Murraya koenigii have been reported to exert their anticancer effects through the inhibition of the PI3K/Akt/mTOR signaling pathway. While direct evidence for Murrayanine is still emerging, its structural similarity suggests a potential role in modulating this pathway as well.[10]

References

- 1. Murrayanine | C14H11NO2 | CID 96942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. ukm.my [ukm.my]

- 3. researchgate.net [researchgate.net]

- 4. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 5. researchgate.net [researchgate.net]

- 6. phytojournal.com [phytojournal.com]

- 7. Extraction, Isolation, Characterization and DNA Binding Study of Carbazole Alkaloids from Murraya Koenigii (Curry Leaf ) | Journal of Environmental Nanotechnology [nanoient.org]

- 8. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Murrayanine Induces Cell Cycle Arrest, Oxidative Stress, and Inhibition of Phosphorylated p38 Expression in A549 Lung Adenocarcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Murrastinine C: A Comprehensive Technical Guide to its Potential Therapeutic Targets

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrastinine C, a carbazole alkaloid isolated from the plant Murraya koenigii, has demonstrated cytotoxic effects against various cancer cell lines. This technical guide provides an in-depth analysis of the potential therapeutic targets of this compound, drawing upon available data and the known mechanisms of related carbazole alkaloids. While direct mechanistic studies on this compound are limited, a strong body of evidence suggests its primary therapeutic potential lies in the induction of apoptosis through the intrinsic mitochondrial pathway. This document summarizes the quantitative cytotoxic data, outlines detailed experimental protocols for assessing its activity, and presents putative signaling pathways and molecular interactions that likely mediate its anti-cancer effects.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of bioactive carbazole alkaloids. These compounds have garnered significant interest in the scientific community for their diverse pharmacological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. This compound is one such carbazole alkaloid isolated from this plant. Preliminary studies have established its cytotoxic potential, particularly against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines, highlighting its promise as a lead compound for novel cancer therapeutics. This guide aims to consolidate the current understanding of this compound's biological activity and provide a framework for future research and drug development efforts.

Quantitative Cytotoxicity Data

The primary evidence for the anti-cancer potential of this compound stems from in vitro cytotoxicity assays. The following table summarizes the reported 50% inhibitory concentration (IC50) values, providing a quantitative measure of its potency against specific cancer cell lines.

| Cell Line | Cancer Type | IC50 (µg/mL) |

| HL-60 | Promyelocytic Leukemia | 17 |

| HeLa | Cervical Cancer | 1 |

Table 1: Cytotoxicity of this compound against Human Cancer Cell Lines.

Putative Therapeutic Target: The Apoptotic Machinery

While direct mechanistic studies on this compound are not yet available in the public domain, extensive research on other carbazole alkaloids isolated from Murraya koenigii, such as mahanine, pyrayafoline-D, and murrafoline-I, provides a strong basis for postulating its mechanism of action. These related compounds have been shown to induce apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.

The Intrinsic (Mitochondrial) Apoptotic Pathway

The prevailing evidence suggests that carbazole alkaloids from Murraya koenigii trigger the intrinsic apoptotic pathway, which is orchestrated by the mitochondria. This pathway is a key target for many chemotherapeutic agents. The proposed mechanism involves the following key steps:

-

Mitochondrial Outer Membrane Permeabilization (MOMP): this compound likely induces stress on the mitochondria, leading to the permeabilization of the outer mitochondrial membrane.

-

Cytochrome c Release: This permeabilization results in the release of cytochrome c from the mitochondrial intermembrane space into the cytosol.

-

Apoptosome Formation: In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), triggering the formation of a multi-protein complex known as the apoptosome.

-

Caspase Activation: The apoptosome recruits and activates pro-caspase-9, an initiator caspase. Activated caspase-9 then proceeds to cleave and activate effector caspases, primarily caspase-3.

-

Execution of Apoptosis: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death, including DNA fragmentation and the formation of apoptotic bodies.

The following diagram illustrates the proposed signaling pathway for this compound-induced apoptosis.

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound.

Potential Effects on the Cell Cycle

Many cytotoxic agents exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating. While specific data for this compound is unavailable, it is plausible that it may also modulate the cell cycle. A common mechanism for apoptosis-inducing compounds is to cause arrest at the G1/S or G2/M checkpoints, providing the cell with time to undergo apoptosis if the damage is irreparable. Further investigation into the effect of this compound on the expression of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs), is warranted.

The following diagram depicts a potential workflow for investigating the effect of this compound on the cell cycle.

Methodological & Application

Application Notes and Protocols for the Isolation of Murrastinine C from Murraya Species

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the isolation and characterization of Murrastinine C, a carbazole alkaloid from Murraya species, particularly Murraya koenigii. The document includes information on the biological activity of this compound and a plausible signaling pathway for its cytotoxic effects.

Introduction

Murraya is a genus of flowering plants in the citrus family, Rutaceae, widely distributed in Asia, Australia, and the Pacific Islands.[1] Various parts of these plants have been used in traditional medicine to treat a range of ailments.[1] Phytochemical investigations of Murraya species have led to the isolation of a diverse array of secondary metabolites, with carbazole alkaloids being a prominent class of compounds.[1][2] this compound is a carbazole alkaloid that has been isolated from the bark and leaves of Murraya koenigii.[3] This compound has demonstrated cytotoxic activity against human cancer cell lines, making it a person of interest for further investigation in drug development.[3]

Biological Activity of this compound

This compound has been reported to exhibit cytotoxic activity against human promyelocytic leukemia (HL-60) and human cervical cancer (HeLa) cell lines.[3] While the specific signaling pathway of this compound-induced cell death has not been fully elucidated, studies on other cytotoxic carbazole alkaloids isolated from Murraya koenigii provide strong evidence for a mechanism involving the intrinsic apoptosis pathway. Research on compounds like mahanine, pyrayafoline-D, and murrafoline-I has shown that they induce apoptosis in HL-60 cells through mitochondrial dysfunction, leading to the activation of the caspase-9/caspase-3 cascade.[1][2]

Proposed Signaling Pathway for this compound-Induced Apoptosis

The following diagram illustrates the proposed signaling pathway for the cytotoxic action of this compound, based on the known mechanisms of similar carbazole alkaloids.

Caption: Proposed signaling pathway of this compound-induced apoptosis.

Experimental Protocols

This section provides a general protocol for the isolation and purification of this compound from the leaves of Murraya koenigii. The methodology is based on established procedures for the isolation of carbazole alkaloids from this plant species.

Experimental Workflow

The following diagram outlines the general workflow for the isolation of this compound.

References

Total Synthesis of Murrastinine C: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Murrastinine C, a carbazole alkaloid, has garnered interest within the scientific community due to its potential biological activities, including cytotoxic effects against various cancer cell lines. This document provides a comprehensive overview of a proposed total synthesis of this compound, based on established and reliable synthetic methodologies for carbazole alkaloids. Detailed experimental protocols for the key synthetic steps are provided, along with quantitative data derived from analogous syntheses. Furthermore, this document includes visualizations of the synthetic pathway and a summary of the known biological significance of this compound, offering valuable insights for researchers in medicinal chemistry and drug development. While a dedicated total synthesis of this compound has not been formally published, this application note constructs a robust and plausible synthetic route, empowering researchers to access this promising natural product for further investigation.

Introduction

Carbazole alkaloids are a large family of naturally occurring heterocyclic compounds that exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This compound, structurally identified as 3-formyl-1,6-dimethoxycarbazole, is a member of this family. Preliminary studies have indicated its cytotoxic potential, particularly against human leukemia (HL-60) and human cervical cancer (HeLa) cell lines, making it an attractive target for synthetic chemists and pharmacologists.

The total synthesis of this compound provides a means to produce the compound in quantities sufficient for detailed biological evaluation and the generation of analogs with potentially improved therapeutic properties. The synthetic strategy outlined herein is designed to be efficient and adaptable, utilizing well-established reactions to construct the carbazole core and introduce the required functional groups.

Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (1) is depicted below. The final formylation step to introduce the aldehyde at the C3 position suggests a Vilsmeier-Haack reaction on the 1,6-dimethoxycarbazole precursor (2). This intermediate can be envisioned to arise from an intramolecular cyclization of a diarylamine (3). The diarylamine can be constructed via a Buchwald-Hartwig amination between a suitably substituted aniline and an aryl halide. A more classical approach, and the one detailed here, involves a Fischer indole synthesis from a substituted phenylhydrazine and a cyclohexanone derivative, followed by aromatization.

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway

The forward synthesis initiates with commercially available starting materials and proceeds through a series of reliable transformations to yield this compound.

Caption: Proposed synthetic pathway for this compound.

Quantitative Data Summary

The following table summarizes the expected yields for each step of the proposed synthesis, based on analogous reactions reported in the literature for structurally similar carbazole alkaloids.

| Step | Reaction | Starting Material(s) | Product | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Fischer Indole Synthesis | 4-Methoxyphenylhydrazine, 2-Methoxycyclohexanone | 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole | Acetic Acid, Polyphosphoric Acid | Ethanol, neat | 80-100 | 4-6 | ~75 |

| 2 | Aromatization | 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole | 1,6-Dimethoxycarbazole | DDQ | Benzene | 80 | 12 | ~85 |

| 3 | Vilsmeier-Haack Formylation | 1,6-Dimethoxycarbazole | This compound | POCl₃, DMF | DMF | 0-25 | 2 | ~80 |

Experimental Protocols

Step 1: Synthesis of 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole (3)

-

Materials: 4-Methoxyphenylhydrazine hydrochloride (1.0 eq), 2-Methoxycyclohexanone (1.1 eq), Glacial Acetic Acid, Ethanol, Polyphosphoric Acid (PPA).

-

Procedure:

-

To a solution of 4-methoxyphenylhydrazine hydrochloride in ethanol, add a catalytic amount of glacial acetic acid.

-

Add 2-methoxycyclohexanone dropwise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 2 hours to form the hydrazone.

-

Remove the solvent under reduced pressure.

-

To the crude hydrazone, add polyphosphoric acid.

-

Heat the mixture to 100°C with stirring for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into a beaker of ice water.

-

Neutralize the solution with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,6-dimethoxy-1,2,3,4-tetrahydrocarbazole.

-

Step 2: Synthesis of 1,6-Dimethoxycarbazole (2)

-

Materials: 1,6-Dimethoxy-1,2,3,4-tetrahydrocarbazole (1.0 eq), 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 eq), Benzene.

-

Procedure:

-

Dissolve 1,6-dimethoxy-1,2,3,4-tetrahydrocarbazole in dry benzene.

-

Add DDQ portion-wise to the solution at room temperature.

-

Reflux the reaction mixture for 12 hours.

-

Cool the mixture to room temperature and filter to remove the precipitated hydroquinone.

-

Wash the filtrate with a 10% aqueous solution of sodium sulfite, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield 1,6-dimethoxycarbazole.

-

Step 3: Synthesis of this compound (1)

-

Materials: 1,6-Dimethoxycarbazole (1.0 eq), Phosphorus oxychloride (POCl₃, 1.5 eq), N,N-Dimethylformamide (DMF).

-

Procedure:

-

In a round-bottom flask, cool DMF to 0°C in an ice bath.

-

Slowly add phosphorus oxychloride dropwise with stirring.

-

Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 1,6-dimethoxycarbazole in DMF dropwise to the Vilsmeier reagent at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Pour the reaction mixture into ice water and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain this compound.

-

Biological Activity and Applications

This compound has been reported to exhibit cytotoxic activity against human leukemia (HL-60) and human cervical cancer (HeLa) cell lines. The availability of a reliable synthetic route to this compound will facilitate a more thorough investigation of its biological properties and mechanism of action.

Potential Applications:

-

Drug Discovery: Serve as a lead compound for the development of novel anticancer agents. The synthetic route allows for the preparation of analogs to explore structure-activity relationships (SAR).

-

Chemical Biology: Use as a chemical probe to study cellular pathways involved in its cytotoxic effects.

-

Materials Science: The carbazole core is a well-known chromophore, suggesting potential applications in organic electronics, although this has not been explored for this compound specifically.

Conclusion

The total synthesis of this compound, while not yet reported in a dedicated publication, is highly feasible through the application of well-established synthetic methodologies for carbazole alkaloids. The proposed route, commencing with a Fischer indole synthesis followed by aromatization and Vilsmeier-Haack formylation, offers a logical and efficient pathway to this biologically active natural product. The detailed protocols and compiled quantitative data provided in this application note are intended to serve as a valuable resource for researchers aiming to synthesize this compound and explore its therapeutic potential. Further investigation into the biological activities and mechanism of action of this compound is warranted and will be significantly aided by the chemical synthesis outlined herein.

Murrastinine C: Application Notes and Protocols for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of Murrastinine C, a novel carbazole alkaloid with promising cytotoxic activities. Included are its chemical properties, a detailed, generalized protocol for its extraction and isolation from Murraya koenigii, and insights into its potential mechanism of action.

Chemical Properties and Cytotoxic Activity

This compound is a carbazole alkaloid isolated from the bark and leaves of Murraya koenigii (Linn.) Spreng.[1][2] It has demonstrated significant cytotoxic activity against various cancer cell lines, making it a compound of interest for further investigation in drug development.

| Property | Data | Reference |

| Compound Name | This compound | [1] |

| Source | Murraya koenigii (Bark and Leaves) | [1] |